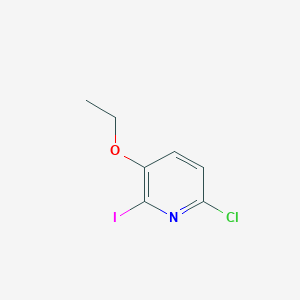

6-Chloro-3-ethoxy-2-iodopyridine

Übersicht

Beschreibung

6-Chloro-3-ethoxy-2-iodopyridine is a chemical compound with the molecular formula C7H7ClINO . It has an average mass of 283.494 Da and a mono-isotopic mass of 282.926086 Da .

Molecular Structure Analysis

The molecular structure of 6-Chloro-3-ethoxy-2-iodopyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a chlorine atom at the 6th position, an ethoxy group at the 3rd position, and an iodine atom at the 2nd position .Wissenschaftliche Forschungsanwendungen

Chemical Rearrangements in Aminations

- Halopyridines, including derivatives similar to 6-Chloro-3-ethoxy-2-iodopyridine, undergo unique rearrangements during aminations, involving pyridyne intermediates. These reactions can lead to the formation of amino derivatives of pyridines, which are of interest in various chemical syntheses (Pieterse & Hertog, 2010).

Synthesis of Pentasubstituted Pyridines

- Halogen-rich intermediates like 6-Chloro-3-ethoxy-2-iodopyridine are used to synthesize pentasubstituted pyridines, which have applications in medicinal chemistry research. These compounds are synthesized using halogen dance reactions and can be further modified for a variety of chemical manipulations (Wu et al., 2022).

NMR Spectra Studies in Substituted Compounds

- The synthesis of compounds with structures related to 6-Chloro-3-ethoxy-2-iodopyridine enables the study of NMR spectra in substituted aminoiodoacridines. Such studies are crucial for understanding electron distribution in complex molecules, which is valuable in the field of chemical analysis and molecular design (Martin & Kelly, 1979).

Study of Molecular Disorder in Crystals

- The structural analysis of molecules like 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, which are structurally similar to 6-Chloro-3-ethoxy-2-iodopyridine, provides insights into molecular disorder in crystalline structures. This research is significant in the field of crystallography and materials science (Hanuza et al., 1997).

Formation of Halogen Bonding in Crystal Packing

- Compounds similar to 6-Chloro-3-ethoxy-2-iodopyridine are used to form halogen bonding in the crystal packing of halobismuthates. This research contributes to the understanding of halogen bonding in crystal engineering, which is important in the design of new materials (Gorokh et al., 2019).

Selective Functionalization in Organic Synthesis

- The selective functionalization of halopyridines, including compounds akin to 6-Chloro-3-ethoxy-2-iodopyridine, is explored for creating diverse chemical structures. This is crucial in synthetic organic chemistry for developing new pharmaceuticals and other complex organic compounds (Bobbio & Schlosser, 2001).

Wirkmechanismus

Target of Action

6-Chloro-3-ethoxy-2-iodopyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 6-Chloro-3-ethoxy-2-iodopyridine are primarily related to the formation of carbon–carbon bonds . The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key method for creating these bonds .

Pharmacokinetics

Its adme properties would likely be influenced by factors such as its molecular weight, and its chemical structure .

Result of Action

The result of the action of 6-Chloro-3-ethoxy-2-iodopyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

Action Environment

The action of 6-Chloro-3-ethoxy-2-iodopyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound can perform effectively under a wide range of conditions.

Eigenschaften

IUPAC Name |

6-chloro-3-ethoxy-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO/c1-2-11-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQUNDZYQGNOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-ethoxy-2-iodopyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

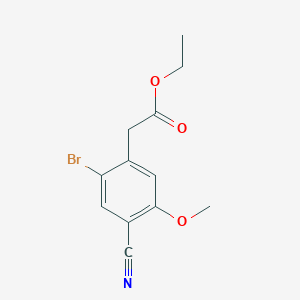

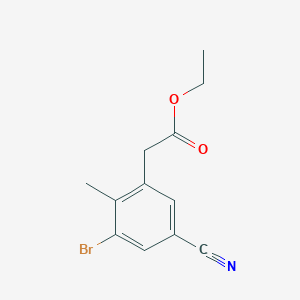

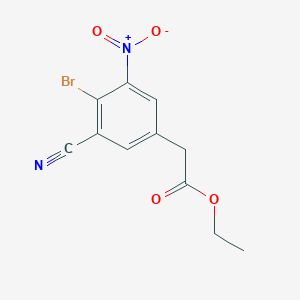

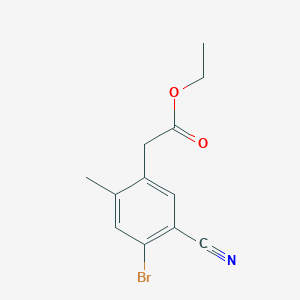

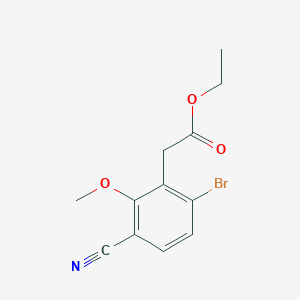

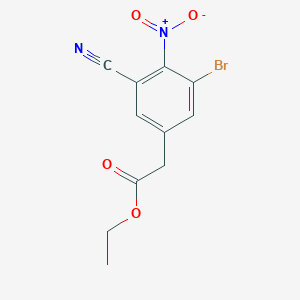

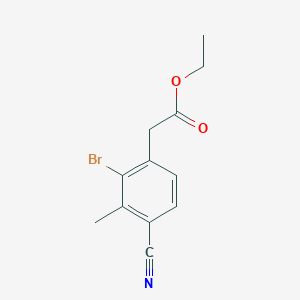

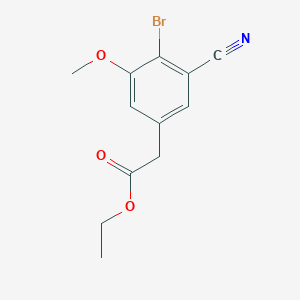

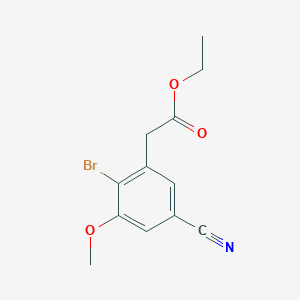

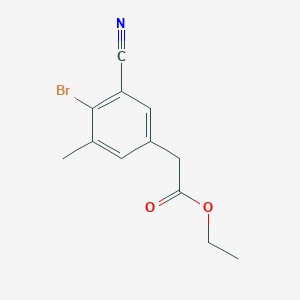

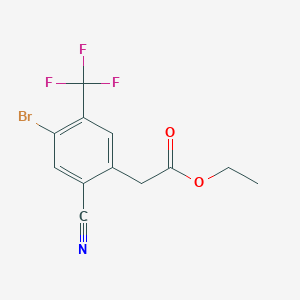

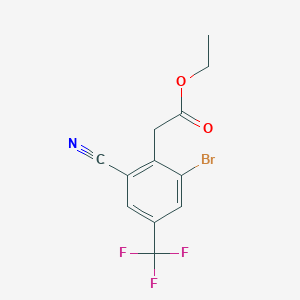

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.